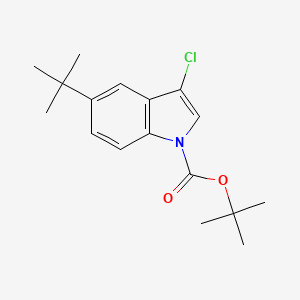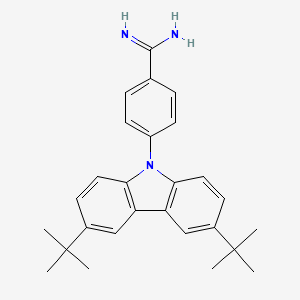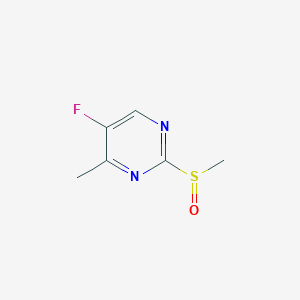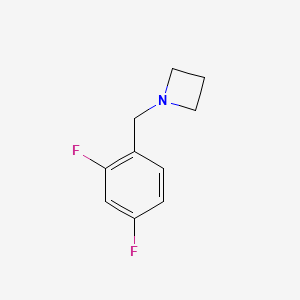
1-(2,4-Difluorobenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle with a benzyl group substituted at the nitrogen atom. The presence of fluorine atoms on the benzyl ring enhances its chemical stability and reactivity, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorobenzyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-difluorobenzylamine with a suitable electrophile can lead to the formation of the azetidine ring . Another method involves the use of aziridines as intermediates, which can be converted to azetidines through ring-expansion reactions .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzyl ring .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorobenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological processes and as a potential drug candidate.
Medicine: Its unique chemical properties make it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing ring without the benzyl group.
2,4-Difluorobenzylamine: Lacks the azetidine ring but contains the same benzyl group.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity.
Uniqueness: 1-(2,4-Difluorobenzyl)azetidine is unique due to the combination of the azetidine ring and the 2,4-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
1-[(2,4-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
BEWNKLIBHXYKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)

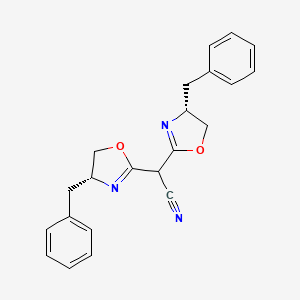
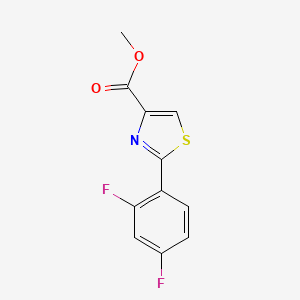


![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)


